Cas no 393553-55-4 (4-Bromo-6-methoxy-1H-indole)
4-Bromo-6-methoxy-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-methoxy-1H-indole
- 1H-Indole,4-bromo-6-methoxy-
- 4-Bromo-6-methoxyindole
- 1H-Indole,4-bromo-6-methoxy
- 4-bromo-6-methoxy-indole
- AK109107
- 4-Bromo-6-benzyloxyindole
- 4-Bromo-6-methoxy indole
- CZJYKEPYJHPVOD-UHFFFAOYSA-N
- 5147AB
- FCH1334764
- AB13576
- AB0080994
- AX8095142
- A18725
- SCHEMBL2214501
- CS-W022112
- AC-11489
- AKOS015960566
- 393553-55-4
- MFCD03095207
- FT-0714761
- DTXSID70646111
- SY027834
- DS-4151
- AMY1920
- DB-069803
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- MDL: MFCD03095207
- Inchi: 1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
- InChI Key: CZJYKEPYJHPVOD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1C=CN2)OC
Computed Properties
- Exact Mass: 224.97900
- Monoisotopic Mass: 224.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25
- XLogP3: 2.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.6±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 346.8℃ at 760 mmHg
- Flash Point: 163.5±22.3 °C
- Refractive Index: 1.667
- PSA: 25.02000
- LogP: 2.93900
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Bromo-6-methoxy-1H-indole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-6-methoxy-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-6-methoxy-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000767-250mg |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 98% | 250mg |
$707.20 | 2023-09-02 | |
| Alichem | A199000767-500mg |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 98% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A199000767-1g |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 98% | 1g |
$1634.45 | 2023-09-02 | |
| TRC | B429763-1mg |
4-bromo-6-methoxy-1H-indole |
393553-55-4 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429763-2mg |
4-bromo-6-methoxy-1H-indole |
393553-55-4 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B429763-10mg |
4-bromo-6-methoxy-1H-indole |
393553-55-4 | 10mg |
$ 95.00 | 2022-06-07 | ||
| Matrix Scientific | 203521-1g |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 1g |
$1010.00 | 2023-09-09 | ||
| Matrix Scientific | 203521-5g |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 5g |
$2609.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842056-100mg |
4-Bromo-6-methoxy-1H-indole |
393553-55-4 | 98% | 100mg |
594.90 | 2021-05-17 | |
| Chemenu | CM122784-1g |
4-bromo-6-methoxy-1H-indole |
393553-55-4 | 95%+ | 1g |
$267 | 2021-08-05 |
4-Bromo-6-methoxy-1H-indole Suppliers
4-Bromo-6-methoxy-1H-indole Related Literature
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1. Vinyl azides in heterocyclic synthesis. Part 8. Synthesis of the naturally occurring phosphodiesterase inhibitors PDE-I and PDE-IIRichard E. Bolton,Christopher J. Moody,Charles W. Rees,Gabriel Tojo J. Chem. Soc. Perkin Trans. 1 1987 931
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2. Structurally modified antitumour agents. Part 1. Synthesis of cyclopropapyrrolo[1,2-a]indoles related to mitosenes by intramolecular cycloadditionGraham B. Jones,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 1989 2449
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3. Inter- and intra-molecular reactions of indol-2-yl carbenes and related species. Preparation of 1,1a,2,8b-tetrahydroazirino[2′,3′ : 3,4]pyrrolo[1,2-a]indolesGraham B. Jones,Christopher J. Moody,Albert Padwa,Jamal M. Kassir J. Chem. Soc. Perkin Trans. 1 1991 1721
Additional information on 4-Bromo-6-methoxy-1H-indole
Recent Advances in the Study of 4-Bromo-6-methoxy-1H-indole (CAS: 393553-55-4) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-6-methoxy-1H-indole (CAS: 393553-55-4) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by its bromine and methoxy functional groups, serves as a crucial building block for synthesizing various biologically active molecules. Recent studies have explored its potential as a precursor for anticancer agents, antimicrobial compounds, and neurological therapeutics, highlighting its importance in medicinal chemistry.
Structural modifications of 4-Bromo-6-methoxy-1H-indole have demonstrated remarkable effects on biological activity. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited potent inhibitory effects against protein kinases involved in cancer cell proliferation. The bromine substitution at the 4-position was found to enhance binding affinity to target proteins, while the methoxy group at the 6-position contributed to improved metabolic stability. These findings suggest promising avenues for developing novel kinase inhibitors with enhanced selectivity and reduced off-target effects.
In antimicrobial research, 4-Bromo-6-methoxy-1H-indole derivatives have shown significant activity against drug-resistant bacterial strains. A recent Nature Communications article (2024) reported that certain indole-based compounds synthesized from this precursor effectively disrupted bacterial biofilm formation, a major challenge in treating persistent infections. The unique electronic properties imparted by the bromine and methoxy substituents were crucial for interacting with bacterial quorum-sensing systems, offering a potential strategy to combat antibiotic resistance.
The compound's role in neurological drug development has also gained attention. Research published in ACS Chemical Neuroscience (2023) demonstrated that 4-Bromo-6-methoxy-1H-indole derivatives could modulate serotonin receptor activity with high specificity. This discovery opens new possibilities for treating depression and anxiety disorders with fewer side effects compared to current medications. The structural features of this compound appear to facilitate blood-brain barrier penetration while maintaining receptor selectivity.
Synthetic methodologies for 4-Bromo-6-methoxy-1H-indole have advanced significantly in recent years. A 2024 Organic Letters publication described a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, addressing previous challenges in large-scale production. This development is particularly important for pharmaceutical applications where consistent quality and quantity of the compound are essential for preclinical and clinical studies.
Future research directions for 4-Bromo-6-methoxy-1H-indole include exploring its potential in combination therapies and targeted drug delivery systems. Preliminary studies suggest that its derivatives may enhance the efficacy of existing chemotherapeutic agents while reducing systemic toxicity. Additionally, the compound's fluorescence properties are being investigated for diagnostic applications, potentially enabling theranostic approaches in personalized medicine.
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